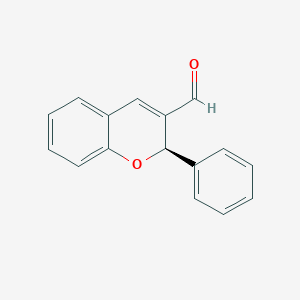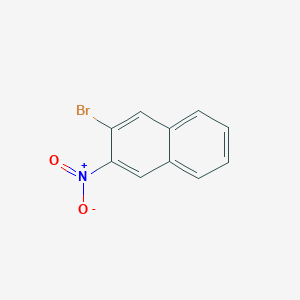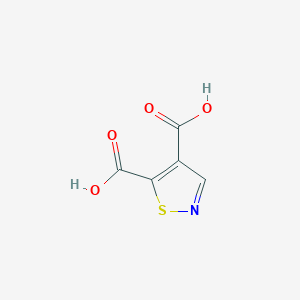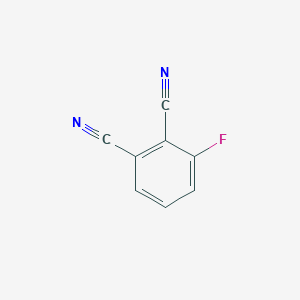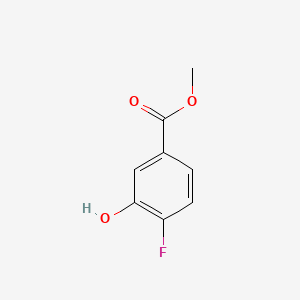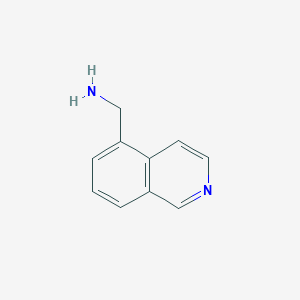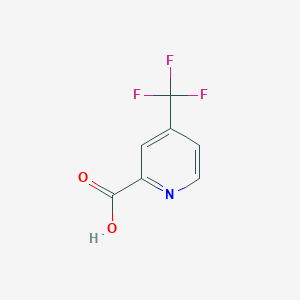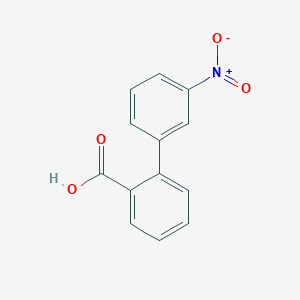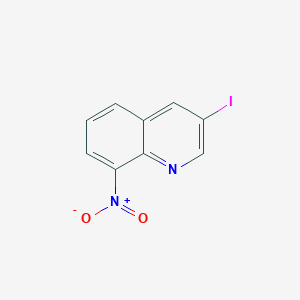
5-アミノ-1-(2,6-ジメチルフェニル)-1H-ピラゾール-4-カルボニトリル
概要
説明
5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. The compound features a pyrazole ring substituted with an amino group, a 2,6-dimethylphenyl group, and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable subject of study in medicinal chemistry, agrochemicals, and materials science.
科学的研究の応用
5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
作用機序
Target of Action
The primary target of the compound 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile is cardiolipin , a phospholipid found in the inner mitochondrial membrane . Cardiolipin plays a crucial role in maintaining mitochondrial structure and respiratory function .
Mode of Action
5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile interacts with its target, cardiolipin, by stabilizing it . This stabilization restores the mitochondrial structure and respiratory function .
Biochemical Pathways
The stabilization of cardiolipin by 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile affects the biochemical pathways related to mitochondrial respiration . The downstream effects include reduced production of reactive oxygen species, such as hydrogen peroxide .
Result of Action
The molecular and cellular effects of the action of 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile include the restoration of mitochondrial structure and respiratory function . This leads to a reduction in the production of reactive oxygen species, such as hydrogen peroxide .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of amidrazones with activated nitriles. One common method includes the reaction of N-arylbenzamidrazones with ethyl 2-cyano-3-ethoxybut-2-enoate in ethanol, catalyzed by triethylamine. This reaction proceeds through a regioselective pathway to yield the desired 5-amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carbonitrile group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
類似化合物との比較
Similar Compounds
- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its steric and electronic properties. This uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs .
特性
IUPAC Name |
5-amino-1-(2,6-dimethylphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-8-4-3-5-9(2)11(8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVIDOYHNCLVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
